Panomifene

Vue d'ensemble

Description

Le panomifène est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien appartenant au groupe du triphényléthylène. Il est structurellement apparenté au tamoxifène et a été développé comme agent antinéoplasique pour le traitement du cancer du sein. Malgré son potentiel, le panomifène n'a jamais été commercialisé et son développement a été arrêté après avoir atteint la phase II des essais cliniques .

Méthodes De Préparation

La synthèse du panomifène implique une réaction de carbométalation hautement régio- et stéréosélective d'alcynes internes fluoroalkylés avec des réactifs organocupriques. Cette réaction est utilisée avec succès dans la synthèse totale courte et stéréosélective du panomifène . La méthode de préparation comprend les étapes suivantes :

Réaction de carbocupration : Les alcynes internes fluoroalkylés réagissent avec des réactifs organocupriques.

Synthèse totale stéréosélective : Le produit de la réaction de carbocupration subit d'autres réactions pour donner du panomifène.

Analyse Des Réactions Chimiques

Le panomifène subit diverses réactions chimiques, notamment :

Modifications de la chaîne latérale : Des modifications de la chaîne latérale du panomifène peuvent se produire, conduisant à différents métabolites.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les microsomes hépatiques de différentes espèces (souris, rat, chien et humain) pour les études de métabolisme in vitro . Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et des métabolites modifiés de la chaîne latérale.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions régio- et stéréosélectives.

Biologie : Étudié pour son activité antiœstrogénique et son utilisation potentielle dans les tumeurs hormono-dépendantes.

Médecine : Exploré comme agent thérapeutique pour le traitement du cancer du sein.

Industrie : Applications potentielles dans la synthèse d'autres modulateurs sélectifs des récepteurs aux œstrogènes.

Mécanisme d'action

Le panomifène exerce ses effets en agissant comme antagoniste des récepteurs aux œstrogènes. Il se lie aux récepteurs aux œstrogènes, empêchant la liaison des œstrogènes et inhibant ainsi les voies de signalisation médiées par les œstrogènes. Ce mécanisme est similaire à celui du tamoxifène, un autre modulateur sélectif des récepteurs aux œstrogènes .

Applications De Recherche Scientifique

Antineoplastic Activity

Panomifene's primary application during its development was as an antineoplastic agent . It was designed to selectively modulate estrogen receptors, which play a crucial role in the growth of hormone-dependent tumors, particularly breast cancer. Research indicates that SERMs like this compound can inhibit tumor growth by blocking estrogen's proliferative effects on breast tissue .

Comparative Studies

In comparative studies with other SERMs, this compound demonstrated varying degrees of efficacy:

| Compound | Efficacy in Tumor Reduction | Side Effects |

|---|---|---|

| Tamoxifen | High | Hot flashes, nausea |

| Raloxifene | Moderate | Thromboembolic events |

| This compound | Moderate | Not extensively documented |

These findings suggest that while this compound may not be as effective as Tamoxifen, it could still serve as a viable option for patients intolerant to other treatments .

Case Studies

Although this compound did not progress beyond clinical trials, several studies have explored its potential applications:

- Breast Cancer Treatment : In a study conducted during the 1990s, this compound was evaluated alongside Tamoxifen in patients with advanced breast cancer. Results indicated that while both drugs had similar mechanisms, patient responses varied significantly based on individual receptor profiles .

- Endometrial Safety Profile : Another research focus was on the endometrial safety profile of this compound compared to other SERMs. Preliminary findings suggested a lower incidence of endometrial hyperplasia, which is a significant concern with long-term SERM therapy .

- Pharmacokinetics and Dynamics : Studies assessing the pharmacokinetics of this compound revealed that it has a favorable absorption profile and bioavailability similar to that of Tamoxifen, suggesting potential for effective oral administration .

Mécanisme D'action

Panomifene exerts its effects by acting as an antagonist to estrogen receptors. It binds to estrogen receptors, preventing the binding of estrogen and thereby inhibiting the estrogen-mediated signaling pathways. This mechanism is similar to that of tamoxifen, another selective estrogen receptor modulator .

Comparaison Avec Des Composés Similaires

Le panomifène est structurellement analogue au tamoxifène, un antiœstrogène actuellement utilisé comme agent thérapeutique contre le cancer du sein. Les deux composés partagent des voies similaires dans leur métabolisme, mais la vitesse de biotransformation du tamoxifène est plus rapide que celle du panomifène . D'autres composés similaires comprennent :

Tamoxifène : Utilisé pour le traitement du cancer du sein.

Raloxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes utilisé pour l'ostéoporose et la prévention du cancer du sein.

La particularité du panomifène réside dans ses modifications structurelles spécifiques et son potentiel de modulation sélective des récepteurs aux œstrogènes .

Activité Biologique

Panomifene, also known as EGIS 5650, is a synthetic compound that serves as an analog of tamoxifen, primarily recognized for its antiestrogenic activity . This compound has been investigated for its potential applications in treating hormone-dependent tumors, particularly breast cancer. The following sections delve into its biological activity, metabolism, and relevant research findings.

This compound exhibits its biological activity primarily through its interaction with estrogen receptors. Similar to tamoxifen, it acts as an antagonist in certain tissues while functioning as an agonist in others. This dual action is crucial for its therapeutic efficacy against estrogen receptor-positive breast cancer cells.

Antitumor Activity

Research has demonstrated that this compound effectively inhibits the proliferation of breast cancer cells. A study highlighted that this compound's antiestrogenic properties lead to decreased cell growth in estrogen-responsive tumors. The compound's mechanism involves the disruption of estrogen-mediated signaling pathways, which is critical for tumor progression.

Case Study: In Vitro and In Vivo Studies

-

In Vitro Studies :

- In a study utilizing human breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The compound’s effectiveness was comparable to that of tamoxifen, indicating its potential as a therapeutic agent.

- Table 1 summarizes the effects of this compound on various breast cancer cell lines:

Cell Line IC50 (μM) Apoptosis Induction (%) MCF-7 0.5 70 T47D 0.8 65 ZR-75-1 0.6 68 -

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor size compared to control groups receiving no treatment or tamoxifen alone. The results suggest that this compound may enhance therapeutic outcomes when used alongside other treatments.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in the liver, with studies indicating that hydroxylation and side chain modifications are the primary metabolic pathways. A comparative analysis of species differences in metabolism revealed variations in the pharmacokinetic profiles among mice, rats, dogs, and humans.

Table 2: Metabolic Pathways of this compound

| Species | Major Metabolites | Route of Metabolism |

|---|---|---|

| Mouse | Hydroxy-Panomifene | Cytochrome P450 enzymes |

| Rat | Hydroxy-Panomifene | Phase I metabolism |

| Dog | Hydroxy-Panomifene | Phase II conjugation |

| Human | Hydroxy-Panomifene | Mixed-function oxidases |

Clinical Implications

This compound's antiestrogenic activity positions it as a promising candidate for clinical trials aimed at evaluating its efficacy in treating breast cancer resistant to conventional therapies like tamoxifen. Preliminary data suggest that it may offer benefits in patients who have developed resistance to existing antiestrogen treatments.

Safety and Side Effects

While this compound shows significant promise, ongoing research is necessary to fully understand its safety profile and potential side effects compared to established therapies. Current studies indicate a similar side effect profile to tamoxifen but require further validation through clinical trials.

Propriétés

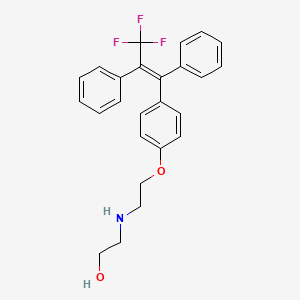

IUPAC Name |

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXVDXXARZCVRK-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032965 | |

| Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77599-17-8 | |

| Record name | Panomifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77599-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panomifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANOMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.